3-Aminotetrahydrofuran-3-carboxylic acid
Overview
Description
Preparation Methods
Cefalotin sodium is synthesized through a series of chemical reactions starting from thiophene-2-acetic acid. The synthetic route involves the acylation of 7-aminocephalosporanic acid (7-ACA) with thiophene-2-acetyl chloride, followed by esterification with acetic anhydride to form cefalotin. The sodium salt is then prepared by neutralizing cefalotin with sodium hydroxide .
Industrial production methods involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Cefalotin sodium undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, cefalotin sodium can hydrolyze, leading to the breakdown of the β-lactam ring, which is crucial for its antibacterial activity.
Oxidation and Reduction: These reactions can modify the functional groups attached to the cephalosporin nucleus, potentially altering its activity.
Substitution: The acetoxy group in cefalotin can be substituted with other groups, leading to derivatives with different properties.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often involve modifications to the β-lactam ring or the side chains .
Scientific Research Applications
Cefalotin sodium is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use cefalotin sodium to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating various infections.
Industry: Cefalotin sodium is employed in the pharmaceutical industry for the development and testing of new antibiotic formulations
Mechanism of Action
The bactericidal activity of cefalotin sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening of the cell wall and eventual cell lysis and death .
Comparison with Similar Compounds
Cefalotin sodium is similar to other first-generation cephalosporins such as cefazolin, cefalexin, and cefadroxil. it is unique in its specific structure, which includes a thiophene-2-acetyl group. This structural difference can influence its spectrum of activity and pharmacokinetic properties .
Similar Compounds
Cefazolin: Another first-generation cephalosporin with a similar antimicrobial spectrum but different pharmacokinetics.
Cefalexin: An oral first-generation cephalosporin with a similar spectrum of activity.
Cefadroxil: Another oral first-generation cephalosporin with a similar spectrum of activity.
Properties
IUPAC Name |
3-aminooxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337608 | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-55-5 | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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